Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate
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Overview
Description
Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate is an organic compound with the molecular formula C11H9FN2O4 and a molecular weight of 252.20 g/mol . This compound is characterized by the presence of a cyano group, a fluoro-substituted nitrophenyl ring, and an ester functional group. It is primarily used in research and development settings, particularly in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate typically involves the reaction of ethyl cyanoacetate with 5-fluoro-2-nitrobenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Typical reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Ethyl 2-cyano-2-(5-fluoro-2-aminophenyl)acetate.
Hydrolysis: 2-cyano-2-(5-fluoro-2-nitrophenyl)acetic acid.
Scientific Research Applications
Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate is utilized in various scientific research applications, including:
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical research: The compound is used in the development of potential drug candidates due to its unique structural features.
Material science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate is primarily related to its functional groups. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-2-(2-nitrophenyl)acetate: Similar structure but with the nitro group in a different position.
Ethyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate: Similar structure but with the fluoro group in a different position.
Uniqueness
Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems .
Properties
Molecular Formula |
C11H9FN2O4 |
---|---|
Molecular Weight |
252.20 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate |
InChI |
InChI=1S/C11H9FN2O4/c1-2-18-11(15)9(6-13)8-5-7(12)3-4-10(8)14(16)17/h3-5,9H,2H2,1H3 |
InChI Key |
OCSBQHCEGUHETN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1=C(C=CC(=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
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